Cas no 1216872-65-9 (Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl)

Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl is a fluorinated phenylalanine derivative with applications in pharmaceutical and organic synthesis. The compound features a 2-fluorophenyl group and an ester-functionalized propanoate backbone, making it a versatile intermediate for drug discovery and peptide modifications. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. Its structural motif is valuable for introducing fluorinated aromatic groups into target molecules, leveraging fluorine's electron-withdrawing effects for improved binding affinity or metabolic stability in bioactive compounds. The ester group allows further derivatization, while the amino group enables coupling reactions, supporting its use in medicinal chemistry and material science research.
Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl structure
1216872-65-9 structure
Product Name:Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl
CAS No:1216872-65-9
MF:C10H13ClFNO2
MW:233.667125463486
MDL:MFCD06740365
CID:5249626
Update Time:2025-06-07

Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl
    • METHYL 3-AMINO-3-(2-FLUOROPHENYL)PROPANOATE HYDROCHLORIDE
    • SB81121
    • N10921
    • METHYL3-AMINO-3-(2-FLUOROPHENYL)PROPANOATEHYDROCHLORIDE
    • MDL: MFCD06740365
    • Inchi: 1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H
    • InChI Key: HTAPQRPSHNETSF-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC=CC=1C(CC(=O)OC)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 199
  • Topological Polar Surface Area: 52.3

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Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl Related Literature

Additional information on Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl

Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl: A Comprehensive Overview

Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl (CAS no. 1216872-65-9) is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound, characterized by its unique structural and chemical properties, has garnered attention due to its potential applications in the synthesis of bioactive molecules and therapeutic agents. The presence of both amino and fluoro substituents in its molecular framework imparts distinct reactivity and functionality, making it a valuable intermediate in the construction of complex pharmacophores.

The chemical structure of Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl consists of a propanoate backbone modified with an amino group at the third carbon and a 2-fluorophenyl moiety at the same position. This arrangement not only enhances its solubility and stability but also influences its interactions with biological targets. The fluoro substituent, in particular, is known for its ability to modulate metabolic pathways and improve binding affinity in drug molecules, a feature that has been extensively explored in recent years.

In recent years, there has been a growing interest in the development of fluorinated compounds for their enhanced pharmacological properties. Studies have demonstrated that fluorine atoms can significantly alter the electronic distribution and steric environment of molecules, leading to improved bioavailability and reduced metabolic degradation. Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl exemplifies this trend, as it serves as a versatile building block for the synthesis of fluorinated drugs targeting various therapeutic areas.

One of the most compelling applications of Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl is in the field of oncology. Fluorinated compounds have shown promise as anticancer agents due to their ability to interfere with key cellular processes such as DNA replication and signal transduction. Research has indicated that incorporating fluorine into drug molecules can enhance their ability to inhibit tumor growth and induce apoptosis. The amino group in Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl also provides a site for further functionalization, allowing for the creation of more complex derivatives with tailored biological activities.

Another area where this compound has found utility is in the development of central nervous system (CNS) drugs. The ability of fluorine to cross the blood-brain barrier has been leveraged to design neuroactive compounds with improved penetration and efficacy. Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl has been investigated as a precursor for synthesizing potential treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Its structural features make it an attractive candidate for developing molecules that can modulate neurotransmitter systems and protect against neurodegeneration.

The synthesis of Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also underscore its importance as a research tool in synthetic chemistry.

Recent advancements in computational chemistry have further enhanced our understanding of Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl's properties. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers design more effective derivatives. These computational approaches are complemented by experimental validations, which include spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Together, these methods contribute to a comprehensive characterization of the compound's structure-function relationships.

The safety profile of Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl is another critical aspect that has been thoroughly evaluated. Preclinical studies have assessed its toxicity, pharmacokinetics, and potential side effects. These investigations have demonstrated that the compound is well-tolerated at relevant doses, making it suitable for further development into therapeutic agents. However, continued research is necessary to fully understand its long-term effects and optimize its use in clinical settings.

In conclusion, Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl (CAS no. 1216872-65-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable tool for creating novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.

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